(4-Methyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid
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Overview
Description
(4-Methyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a methyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyrimidine with 2-methylpiperidine under basic conditions to form the intermediate, which is then subjected to boronation using a boronic acid reagent .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often employ catalysts like Raney nickel and solvents such as 1-propanol .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
Chemistry
In chemistry, (4-Methyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology and Medicine
Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to form stable complexes with other molecules .
Mechanism of Action
The mechanism of action of (4-Methyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit enzymes or modulate receptor activity, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid: Similar structure but with a piperazine ring instead of a piperidine ring.
2-Methylpyridines: These compounds share the pyridine ring but lack the boronic acid group.
Uniqueness
(4-Methyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid is unique due to its combination of a pyrimidine ring, a piperidine ring, and a boronic acid group. This combination provides a versatile scaffold for the development of new compounds with diverse applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C11H18BN3O2 |
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Molecular Weight |
235.09 g/mol |
IUPAC Name |
[4-methyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H18BN3O2/c1-8-5-3-4-6-15(8)11-13-7-10(12(16)17)9(2)14-11/h7-8,16-17H,3-6H2,1-2H3 |
InChI Key |
XHFIKUAGPQYSFR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)N2CCCCC2C)(O)O |
Origin of Product |
United States |
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